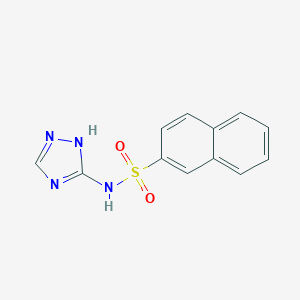
N-(4H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide, commonly known as TNS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TNS is a fluorescent probe that is used to study protein-ligand interactions and has been extensively used in biochemical and biophysical research.
Aplicaciones Científicas De Investigación
TNS is a widely used fluorescent probe that is used to study protein-ligand interactions in biochemical and biophysical research. It has been used to study the binding of ligands to proteins such as bovine serum albumin, human serum albumin, and lysozyme. TNS can also be used to study the conformational changes in proteins upon ligand binding. Additionally, TNS has been used to study the binding of ligands to DNA.
Mecanismo De Acción
TNS is a fluorescent probe that binds to hydrophobic pockets in proteins and undergoes a change in fluorescence intensity upon binding. The change in fluorescence intensity is due to the interaction between the naphthalene moiety of TNS and the hydrophobic residues in the protein. The binding of TNS to the protein can be monitored by using techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects
TNS is a non-toxic compound and has no known physiological effects. It is used solely as a research tool to study protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TNS has several advantages as a research tool. It is a highly sensitive probe that can detect small changes in protein conformation upon ligand binding. It is also a relatively inexpensive probe that is readily available. However, TNS has some limitations. It is a relatively large probe that may interfere with the binding of some ligands. Additionally, TNS may not bind to all hydrophobic pockets in a protein, leading to incomplete data.
Direcciones Futuras
There are several future directions for the use of TNS in scientific research. One potential application is the study of protein-protein interactions using TNS as a probe. TNS can also be used to study the binding of ligands to membrane proteins. Additionally, TNS can be modified to improve its binding affinity and selectivity for specific proteins. Finally, TNS can be used in the development of new drugs that target specific proteins.
Métodos De Síntesis
TNS can be synthesized by reacting 2-naphthalenesulfonyl chloride with 4H-1,2,4-triazol-3-amine in the presence of a base such as triethylamine. The reaction produces a yellow solid that is purified by recrystallization from a suitable solvent such as ethanol or acetonitrile. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propiedades
Nombre del producto |
N-(4H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide |
|---|---|
Fórmula molecular |
C12H10N4O2S |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
N-(1H-1,2,4-triazol-5-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C12H10N4O2S/c17-19(18,16-12-13-8-14-15-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,13,14,15,16) |
Clave InChI |
LRJVAFILBKGVBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=NN3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



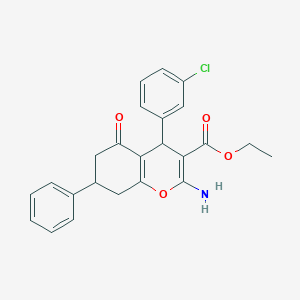
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide](/img/structure/B258328.png)
![[7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B258331.png)
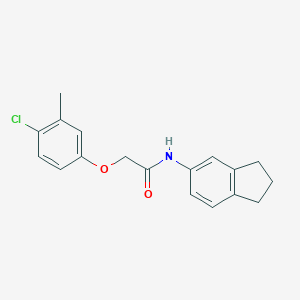

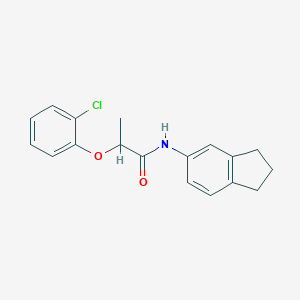
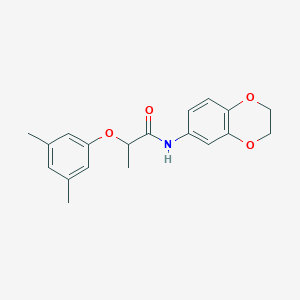

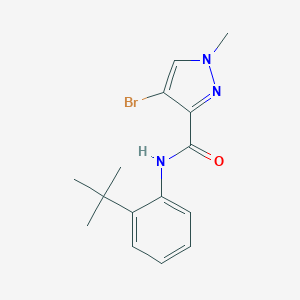
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B258343.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B258344.png)
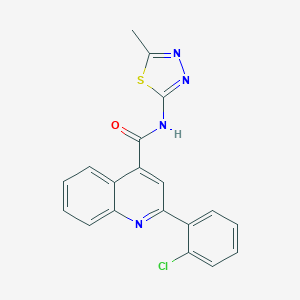
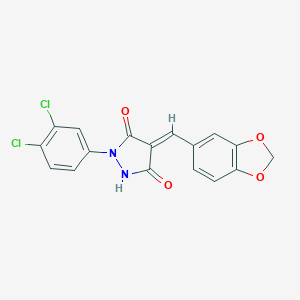
![6-(4-Chlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B258353.png)